molecular formula C13H8ClNO4S2 B2884679 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide CAS No. 518052-51-2

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Cat. No. B2884679
CAS RN: 518052-51-2
M. Wt: 341.78
InChI Key: SDIULHIOJXKHQU-UHFFFAOYSA-N
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Description

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound belonging to the class of isoindolones . These are aromatic polycyclic compounds that contain an isoindole moiety bearing a ketone group .


Molecular Structure Analysis

The molecular formula of this compound is C~23~H~18~ClNO~5~S~2~ , and its average mass is approximately 487.98 Da . The chemical structure consists of a benzene ring , a benzenesulfonamide group , and an isoindolone ring with a ketone substituent .

Scientific Research Applications

Anticancer Potential

A significant application of benzenesulfonamide derivatives, closely related to 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, is in the field of anticancer research. For instance, derivatives like 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide have shown remarkable in vitro antitumor activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński et al., 2012). Furthermore, other related compounds have demonstrated in vitro antitumor activity and selectivity toward specific cancer cell lines, such as non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).

Chemosensing Applications

Another important application of benzenesulfonamide derivatives is in chemosensing. For example, a colorimetric and fluorescence probe based on a benzenesulfonamide derivative has been developed for the selective detection of Sn2+ ions in aqueous solutions. This probe has also shown potential for bioimaging applications in living cells and zebrafish (Ravichandiran et al., 2020).

Enzyme Inhibition

Benzenesulfonamide derivatives have also been studied for their potential as enzyme inhibitors. For example, compounds synthesized from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were screened for their inhibition potential against AChE and BChE enzymes. Some compounds showed significant inhibition, suggesting potential applications in treating conditions like Alzheimer's disease (Kausar et al., 2019).

Antimicrobial and Antifungal Activities

There is also research indicating the antimicrobial and antifungal activities of benzenesulfonamide derivatives. These compounds have been evaluated for their effectiveness against various microbial strains and fungi, showing potential as new antimicrobial and antifungal agents (Iqbal et al., 2006), (Gupta & Halve, 2015).

Drug-Excipient Compatibility

In the context of drug formulation, studies have been conducted to understand the compatibility of benzenesulfonamide derivatives with various excipients. This research is crucial for the development of stable and effective pharmaceutical formulations (Freire et al., 2009).

Herbicide Selectivity

Additionally, some benzenesulfonamide derivatives have been explored for their selective herbicidal properties. For instance, chlorsulfuron, a derivative, has shown selectivity as a postemergence herbicide for small grains, demonstrating the metabolic capability of certain crops to detoxify the herbicide (Sweetser et al., 1982).

properties

IUPAC Name

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIULHIOJXKHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

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